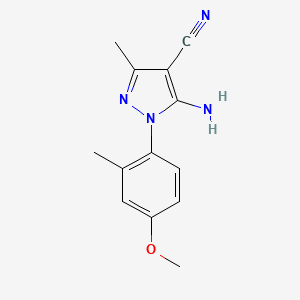

5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

This compound features a pyrazole core substituted with an amino group at position 5, a cyano group at position 4, and a 4-methoxy-2-methylphenyl group at position 1. Its molecular formula is C₁₃H₁₄N₄O, with a molecular weight of 242.28 g/mol.

Properties

IUPAC Name |

5-amino-1-(4-methoxy-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-8-6-10(18-3)4-5-12(8)17-13(15)11(7-14)9(2)16-17/h4-6H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDUEJZIZGOMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N2C(=C(C(=N2)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

One of the most common methods for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Michael-Type Addition

Another approach involves a Michael-type addition reaction between (ethoxymethylene)malononitrile and aryl hydrazines. This method is known for its high regioselectivity and can be performed under mild conditions using solvents like ethanol or fluorinated ethanol.

General Synthesis Procedure

A general procedure for synthesizing compounds like This compound might involve the following steps:

Preparation of Arylhydrazine : The arylhydrazine, in this case, 4-methoxy-2-methylphenylhydrazine, is prepared or obtained.

Reaction with Nitrile Precursor : The arylhydrazine is then reacted with a suitable nitrile precursor, such as (1-ethoxyethylidene)malononitrile, in the presence of a base like sodium acetate.

Cyclization and Purification : The mixture is heated under reflux, typically in ethanol, allowing the formation of the pyrazole ring. The resulting product is then cooled, precipitated, filtered, and purified through recrystallization.

Example Reaction Conditions

| Reagent | Quantity | Solvent | Conditions |

|---|---|---|---|

| Arylhydrazine | 0.01 mol | Ethanol | Reflux, 1 h |

| Nitrile Precursor | 0.01 mol | Ethanol | Reflux, 1 h |

| Sodium Acetate | 0.02 mol | Ethanol | Reflux, 1 h |

Research Findings and Applications

Pyrazole derivatives, including This compound , have shown potential in various applications:

- Agrochemicals : Pyrazoles are used as herbicides, insecticides, and fungicides due to their biological activity.

- Pharmaceuticals : They have been explored for their therapeutic properties, including anti-inflammatory and anticancer activities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and cyano groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 5-amino derivatives, exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism often involves the interaction with specific kinases and enzymes that play critical roles in cancer progression .

Case Study : A study on structurally similar pyrazole compounds demonstrated IC50 values indicating effective inhibition against multiple tumor cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects, often acting as inhibitors of cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief, making these compounds valuable in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study : Research has highlighted the ability of certain pyrazole derivatives to decrease inflammatory markers in vitro, supporting their potential therapeutic use in inflammatory diseases .

Herbicides and Pesticides

The structural characteristics of pyrazoles allow them to function as effective agrochemicals. They can be utilized in developing herbicides that target specific plant growth pathways without affecting crops.

Data Table: Pyrazole Derivatives in Agrochemistry

| Compound Name | Application Type | Efficacy |

|---|---|---|

| 5-Amino-Pyrazole Derivative A | Herbicide | High |

| 5-Amino-Pyrazole Derivative B | Insecticide | Moderate |

Synthesis and Modification

The synthesis of 5-amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions, allowing for modifications that enhance its bioactivity. Recent advancements in synthetic methods have improved yields and purity, facilitating further research into its applications.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds or electrostatic interactions with active sites, while the aromatic ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

5-Amino-1-(2,4-Difluorophenyl)-3-Methyl-1H-Pyrazole-4-Carbonitrile (C₁₁H₈F₂N₄)

- Key Differences : Replacing the methoxy and methyl groups with fluorine atoms increases electronegativity and lipophilicity.

- Exact mass: 234.07 g/mol .

- Applications : Often explored in CNS-targeting drug candidates .

5-Amino-1-(3-Chlorophenyl)-3-Methyl-1H-Pyrazole-4-Carbonitrile (C₁₁H₉ClN₄)

Methoxy- and Methyl-Modified Analogs

5-Amino-1-(2-Fluoro-4-Methoxyphenyl)-3-Methyl-1H-Pyrazole-4-Carbonitrile (C₁₂H₁₁FN₄O)

- Key Differences : Retains the 4-methoxy group but adds a fluorine at position 2 of the phenyl ring.

- Impact : Increased polarity and hydrogen-bonding capacity compared to the target compound. Molecular weight 246.24 g/mol .

5-Amino-1-(4-Hydroxyphenyl)-3-Methyl-1H-Pyrazole-4-Carbonitrile

Pyrano-Fused Derivatives

6-Amino-1-(2-Chlorophenyl)-4-(3-Methoxyphenyl)-3-Methyl-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile

Sulfur-Containing Derivatives

5-Amino-1-[2-(1,3-Benzothiazol-2-Ylthio)Propanoyl]-3-Methyl-1H-Pyrazole-4-Carbonitrile

- Key Differences : Acylated with a benzothiazole-thio group, introducing sulfur-based hydrophobicity.

- Synthesis: Reacted with 1,3-benzothiazole-2-thiol and bromopropanoyl intermediates .

- Applications: Potential kinase inhibitors due to sulfur’s affinity for metal ions .

Oxadiazole-Modified Analogs

5-Amino-1-{2-[(5-Phenyl-1,3,4-Oxadiazol-2-Yl)Thio]Propanoyl}-3-Methyl-1H-Pyrazole-4-Carbonitrile

Structural and Functional Comparison Table

Biological Activity

5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H14N4O

- Molecular Weight : 242.28 g/mol

- IUPAC Name : this compound

This compound features a pyrazole ring, which is known for its biological significance, particularly in anticancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits inhibitory effects on various cancer cell lines, including:

The compound's mechanism involves binding to the colchicine site on tubulin, leading to the inhibition of tubulin polymerization, which is critical for cancer cell division.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has demonstrated notable anti-inflammatory effects. Studies indicate that it may inhibit COX enzymes, which are key mediators in inflammatory processes:

| Activity | Effect |

|---|---|

| COX-1 Inhibition | Moderate inhibition observed |

| COX-2 Inhibition | Significant inhibition compared to celecoxib |

This suggests potential applications in treating inflammatory diseases.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins:

- Binding Sites : The compound interacts with key amino acids in the active sites of target proteins such as tubulin and COX enzymes.

- Hydrogen Bonding : The methoxy group forms hydrogen bonds with critical residues, enhancing binding affinity and specificity .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

- Study on HepG2 Cells : This study demonstrated that the compound significantly reduced cell viability at low micromolar concentrations while exhibiting minimal toxicity to normal fibroblasts, indicating a favorable therapeutic index .

- Inflammation Model : In vivo studies using animal models showed that administration of the compound resulted in reduced edema and inflammatory markers, supporting its use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using monomethylhydrazine and substituted acetoacetate derivatives. Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential steps (formylation, oxidation, acylation). Characterization involves FT-IR, / NMR, and HRMS to confirm structural integrity. For example, intermediates can be validated via NMR peaks at δ = 7.54 (s, 1H) for pyrazole protons and δ = 2.38 (s, 3H) for methyl groups .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data. Parameters such as bond angles, torsion angles, and hydrogen bonding networks are refined iteratively. SHELXPRO can interface with macromolecular data if needed .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for hazard identification, including inhalation risks and skin irritation. Use personal protective equipment (PPE) such as nitrile gloves and fume hoods. Storage should adhere to dry, cool conditions (2–8°C) in amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during compound characterization?

- Methodological Answer : Contradictions may arise from impurities or tautomeric forms. Employ orthogonal techniques:

- NMR : Use -labeled analogs or 2D NMR (COSY, HSQC) to resolve overlapping signals.

- MS : Compare experimental HRMS (e.g., m/z 238.0961 for C) with theoretical values to confirm molecular ions .

- Chromatography : Use HPLC with a C18 column (gradient: 0–25% ethyl acetate in cyclohexane) to isolate pure fractions .

Q. What strategies optimize reaction yield in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Temperature Control : Maintain 50°C during cyclization to avoid side reactions (e.g., azide decomposition) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Q. How can the compound’s bioactivity be systematically evaluated against related pyrazole derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antifungal activity using Candida albicans (MIC values) or insecticidal activity via Spodoptera frugiperda larval toxicity tests.

- SAR Studies : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro phenyl groups) on IC values.

- Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like carbonic anhydrase isoforms .

Q. What advanced analytical methods validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via LC-MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for thermal stability).

- UV-Vis Spectroscopy : Monitor absorbance shifts (λ) under UV light to assess photostability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.